3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid
CAS No.: 103754-42-3
Cat. No.: VC21273041
Molecular Formula: C10H8Cl2O2
Molecular Weight: 231.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103754-42-3 |
|---|---|
| Molecular Formula | C10H8Cl2O2 |
| Molecular Weight | 231.07 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid |
| Standard InChI | InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | RRFQDBWWFNMLQO-UHFFFAOYSA-N |
| SMILES | CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
| Canonical SMILES | CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Introduction
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of phenylpropionic acid, characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the propenoic acid moiety. This compound is of interest in various fields due to its unique structural features and potential biological activities.
Synthesis Methods
The synthesis of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid typically involves the chlorination of phenylpropionic acid derivatives. One common method is the Friedel-Crafts acylation of 2,4-dichlorobenzene with propionic acid, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis.
Biological Activities
Research indicates that 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid exhibits several biological activities:
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Antimicrobial Activity: Derivatives of this compound have shown potential in inhibiting bacterial growth, suggesting applications in antimicrobial therapies.
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Anti-inflammatory Properties: The compound may act as an inhibitor of enzymes linked to inflammation, making it a potential anti-inflammatory agent.
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Antioxidant Activity: Although less documented, its structural features suggest potential antioxidant properties.
Applications in Research and Industry
This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. It is also utilized in the production of specialty chemicals and materials, such as adhesives.
| Application Area | Description |
|---|---|
| Chemistry | Intermediate in organic synthesis |
| Biology | Studied for antimicrobial and anti-inflammatory properties |
| Medicine | Potential therapeutic agent for various diseases |
| Industry | Used in adhesives and specialty chemicals |
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid is distinct from other dichlorophenyl compounds due to its specific substitution pattern and the presence of a propenoic acid moiety. This structural feature imparts unique chemical reactivity and biological activity compared to similar compounds like 2,4-dichlorophenoxyacetic acid and 2,4-dichlorophenylacetic acid.
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